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Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

Cat. No.: B155119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of

Tetrakis(dimethylamino)silane, Si(N(CH₃)₂)₄. The content herein is curated to support

advanced research and development activities where a thorough understanding of this

organosilicon compound's stereochemistry and bonding characteristics is paramount.

Core Molecular Structure
Tetrakis(dimethylamino)silane possesses a central silicon atom bonded to four

dimethylamino groups. The overall geometry around the silicon atom is tetrahedral. The

nitrogen atoms of the dimethylamino groups are also tetrahedrally coordinated, though with

some degree of planarization due to the influence of the silicon atom and steric hindrance

between the methyl groups.

Structural Data Summary
While a definitive, published experimental structure of Tetrakis(dimethylamino)silane is not

readily available in the current literature, structural parameters can be reliably inferred from

gas-phase electron diffraction studies of closely related compounds, such as

bis(dimethylamino)silane. The following table summarizes the expected bond lengths and

angles for Tetrakis(dimethylamino)silane based on these analogous data.
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Parameter Value Source Analogy

Si-N Bond Length (r(Si-N)) ~170.8 pm
Gas-phase electron diffraction

of bis(dimethylamino)silane[1]

C-N Bond Length (r(C-N)) ~146.0 pm
Gas-phase electron diffraction

of bis(dimethylamino)silane[1]

N-Si-N Bond Angle (∠NSiN) ~112°
Gas-phase electron diffraction

of bis(dimethylamino)silane[1]

C-N-C Bond Angle (∠CNC) Varies

Expected to be slightly less

than the ideal tetrahedral angle

of 109.5° due to steric

repulsion between methyl

groups.

Si-N-C Bond Angle (∠SiNC) Varies

Influenced by the degree of

planarization at the nitrogen

atom.

Molecular Visualization
To facilitate a clearer understanding of the three-dimensional arrangement of atoms in

Tetrakis(dimethylamino)silane, the following diagram has been generated using the Graphviz

DOT language.

Molecular structure of Tetrakis(dimethylamino)silane.

Experimental and Computational Methodologies
The determination of the precise molecular structure of compounds like

Tetrakis(dimethylamino)silane relies on a combination of experimental techniques and

computational modeling.

Experimental Protocols
Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the

structure of molecules in the gas phase, free from intermolecular interactions that are

present in the solid state.
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Methodology: A beam of high-energy electrons is directed through a gaseous sample of

the compound. The electrons are scattered by the molecules, creating a diffraction pattern

that is dependent on the interatomic distances within the molecules. By analyzing this

pattern, key structural parameters such as bond lengths, bond angles, and torsional

angles can be determined. For volatile compounds like aminosilanes, this method is

particularly suitable.

X-ray Crystallography: This technique is used to determine the atomic and molecular

structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to

diffract into many specific directions.

Methodology: A single crystal of the compound is grown and mounted on a goniometer. It

is then irradiated with a monochromatic beam of X-rays, producing a diffraction pattern of

spots. The intensities and positions of these spots are used to calculate a three-

dimensional electron density map of the crystal. From this map, the mean positions of the

atoms in the crystal can be determined, as well as their chemical bonds, their disorder,

and various other information.

Computational Protocols
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used in

physics, chemistry, and materials science to investigate the electronic structure (or principally

the electron density) of many-body systems, in particular atoms, molecules, and the

condensed phases.

Methodology: DFT calculations are performed using specialized software packages. The

process involves defining the molecular system (atoms and their initial coordinates),

choosing a basis set to describe the atomic orbitals, and selecting a functional that

approximates the exchange-correlation energy. The software then iteratively solves the

Kohn-Sham equations to find the ground-state electron density and energy of the system.

From the optimized geometry, precise bond lengths, bond angles, and other structural and

electronic properties can be obtained.

Logical Workflow for Structural Determination
The following diagram illustrates the typical workflow for elucidating the molecular structure of a

compound like Tetrakis(dimethylamino)silane, integrating both experimental and
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computational approaches.

Experimental Approach

Computational Approach
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Final Molecular Structure

Click to download full resolution via product page

Workflow for molecular structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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